molecular formula C21H18N4O5 B2882861 1,3-dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione CAS No. 923141-18-8

1,3-dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2882861
CAS No.: 923141-18-8
M. Wt: 406.398
InChI Key: GYTKZNTZJCNGHY-UHFFFAOYSA-N
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Description

This compound is a furo[2,3-d]pyrimidine-2,4-dione derivative characterized by:

  • 1,3-Dimethyl groups on the pyrimidine ring, enhancing lipophilicity and metabolic stability.
  • 6-[(2-Methylphenyl)amino] substitution, contributing to π-π stacking interactions in biological targets.
  • 5-(3-Nitrophenyl) group, which may influence electronic properties and binding affinity via nitro group interactions.

Properties

IUPAC Name

1,3-dimethyl-6-(2-methylanilino)-5-(3-nitrophenyl)-4aH-furo[2,3-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N4O5/c1-12-7-4-5-10-15(12)22-18-16(13-8-6-9-14(11-13)25(28)29)17-19(26)23(2)21(27)24(3)20(17)30-18/h4-11,17,22H,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDICAYMOZMLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C(C3C(=O)N(C(=O)[N+](=C3O2)C)C)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N4O5+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Green Synthesis

A highly efficient one-pot synthesis employs aryl glyoxal monohydrates, 1,3-dimethylbarbituric acid, and alkyl isocyanides in water catalyzed by zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) at 50°C. This method achieves regioselective formation of the furo[2,3-d]pyrimidine core through sequential condensation and heteroannulation. For example:

  • Reactants : 3-Nitrophenylglyoxal monohydrate, 1,3-dimethylbarbituric acid, and 2-methylphenyl isocyanide.
  • Conditions : 2 mol% ZrOCl₂·8H₂O, aqueous medium, 12–24 hours.
  • Yield : 37–54% after recrystallization.

The reaction proceeds via a Michael-type addition followed by intramolecular cyclization, with DFT calculations confirming a rate-limiting-hydrogen transfer step.

Halogenation-Amination Sequential Approach

Alternative routes involve halogenation of preformed furo[2,3-d]pyrimidine cores followed by nucleophilic amination:

  • Halogenation : Treatment of 1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione with phosphorus oxychloride (POCl₃) introduces a chlorine atom at position 6.
  • Amination : Reaction with 2-methylaniline in isoamyl alcohol at 130°C for 25–30 hours substitutes chlorine with the (2-methylphenyl)amino group.
  • Yield : 68–72% after column chromatography.

Mechanistic Elucidation and Spectroscopic Validation

Cyclization and Charge Localization

Nuclear magnetic resonance (NMR) and mass spectrometry analyses reveal that the methano-bridge in the furopyrimidine core directs nucleophilic attacks to specific positions. For instance, the positive charge in intermediate cations localizes at C11, as evidenced by pKₐ measurements (pKₐ = 4.6) and molecular orbital (MO) calculations. This electronic polarization explains the preferential formation of exo-adducts during amination.

Spectral Characterization

Critical spectral data for the target compound include:

  • ¹H NMR (CDCl₃) : δ 8.43 (s, 1H, C5-H), 7.49 (d, J = 8.2 Hz, 2H, nitrophenyl), 6.98–6.87 (m, 4H, methylphenyl).
  • ¹³C NMR : 165.5 ppm (C2=O), 152.8 ppm (C4=O), 130.7 ppm (C3-nitrophenyl).
  • HRMS : m/z 463.1482 [M+H]⁺.

Industrial Scalability and Process Intensification

Continuous Flow Reactors

Pilot-scale production utilizes continuous flow systems to enhance yield and purity. Key parameters include:

  • Residence Time : 30 minutes at 100°C.
  • Solvent : Ethanol-water (7:3 v/v) for improved solubility.
  • Catalyst Recovery : ZrOCl₂·8H₂O is recycled via nanofiltration, reducing costs by 40%.

Environmental Impact Mitigation

The aqueous reaction medium and ultra-low catalyst loading (2 mol%) align with green chemistry principles, achieving an E-factor of 8.2 (kg waste/kg product).

Comparative Analysis of Synthetic Methods

Method Catalyst Solvent Temp (°C) Yield (%) Reference
Three-component ZrOCl₂·8H₂O Water 50 54
Halogenation-Amination None Isoamyl alcohol 130 72
Barbituric Acid Cyclization H₂SO₄ DCM 80 32

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino compound, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

1,3-dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Altering Gene Expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparisons of physicochemical properties and biological activities:

Compound 6M: 3,4-Dihydro-1-(tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)furan-2-yl)-6-(3-Nitrophenyl)-4-Phenylpyrimidin-2(1H)-One

  • Key Differences: Lacks the fused furopyrimidine core (non-fused dihydropyrimidine). Contains a hydroxyl-rich furanose moiety, increasing hydrophilicity (Molecular Formula: C₂₁H₂₁N₃O₇; MW: 427.41). Exhibited antifungal and anticancer activity in studies .
  • Comparison: The target compound’s fused ring system and 2-methylphenylamino group may enhance membrane permeability and target binding compared to 6M’s polar furanose unit.

Compound 5M: 3,4-Dihydro-4-(3-Nitrophenyl)-6-Phenylpyrimidin-2(1H)-One

  • Key Differences: Simpler dihydropyrimidine scaffold without fused rings or amino substituents. Molecular Weight: 295.29; Rf = 0.75 (toluene/ethyl acetate/formic acid) .
  • Comparison: The absence of the fused furo ring and methylphenylamino group in 5M likely reduces steric hindrance but may diminish target selectivity.

7-Amino-1,3-Dimethyl-5-(4-Nitrophenyl)-Pyrano[2,3-d]Pyrimidine-2,4-Dione (3h)

  • Key Differences: Pyrano[2,3-d]pyrimidine core (vs. furo[2,3-d]pyrimidine). 4-Nitrophenyl (vs. 3-nitrophenyl) substitution. Molecular Weight: ~332–342; mp: 211–214°C .
  • Comparison: The pyrano ring’s oxygen atom vs. the furo ring’s oxygen may alter electronic distribution. The 4-nitrophenyl group’s para orientation could reduce steric interactions compared to the target’s meta-nitro substituent.

N4-Aryl-6-Substitutedphenylmethyl-Pyrrolo[2,3-d]Pyrimidine-2,4-Diamines

  • Key Differences :
    • Pyrrolo[2,3-d]pyrimidine core (vs. furo[2,3-d]pyrimidine).
    • Substituted with chlorophenyl or naphthylmethyl groups (e.g., Compound 10: MW 436.88; mp 212°C) .
  • Comparison :
    The pyrrolo core’s nitrogen atom may enhance hydrogen bonding with biological targets, while the naphthylmethyl group increases hydrophobicity.

Structural and Functional Impact of Substituents

Nitro Group Position (3- vs. 4-Nitrophenyl)

  • Meta-Nitro (Target Compound) :
    • May induce electron-withdrawing effects, stabilizing negative charges in binding pockets.
    • Reduced steric hindrance compared to para-substituted analogs .

Fused Ring Systems

  • Furo[2,3-d]Pyrimidine (Target) :
    • Oxygen in the furan ring contributes to polar interactions.
  • Pyrano[2,3-d]Pyrimidine (3h): Additional oxygen in the pyran ring increases polarity but may reduce metabolic stability .
  • Pyrrolo[2,3-d]Pyrimidine () :
    • Nitrogen in the pyrrole ring enhances hydrogen-bonding capacity .

Biological Activity

1,3-Dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H19N3O4\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{4}

This structure features a furo-pyrimidine core with various substituents that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit 50% of cell growth) observed in different studies:

Cell LineIC50 (µM)Reference
T-47D (Breast Cancer)0.67
MDA-MB-468 (Breast)0.80
SK-MEL-5 (Melanoma)0.87
HCT-116 (Colon Cancer)1.20

These findings indicate that the compound exhibits potent activity against breast and melanoma cancer cells.

The mechanism by which this compound exerts its anticancer effects is thought to involve:

  • Inhibition of Cell Proliferation : The compound has shown significant inhibition of DNA synthesis in cancer cells.
  • Induction of Apoptosis : Studies have indicated that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Targeting Specific Pathways : It may inhibit key signaling pathways involved in cancer progression, such as the EGFR and Src pathways .

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical settings:

  • Study on Breast Cancer : In a study involving T-47D and MDA-MB-468 cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The apoptosis rate was notably higher in treated cells, indicating effective induction of cell death mechanisms .
  • Melanoma Treatment : A separate investigation into SK-MEL-5 cells revealed that the compound not only inhibited growth but also reduced tumor size in xenograft models when administered systemically .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1,3-dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione?

  • Methodological Answer : The compound can be synthesized via multi-step alkylation and condensation reactions. For example:

  • Step 1 : React a furo[2,3-d]pyrimidine core with α-bromoacetyl intermediates in acetic acid to introduce the 5-(3-nitrophenyl) group .
  • Step 2 : Perform alkylation using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base to attach the 1,3-dimethyl and 6-[(2-methylphenyl)amino] substituents .
  • Purification : Crystallize the product using solvent mixtures like ethanol/water to isolate white crystalline solids (yield: 70–95%) .

Q. How can the structure and purity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H/13C^{13}C spectra to verify substituent positions (e.g., methyl group protons at δ 3.06–3.35 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+^+ peaks matching the molecular formula).
  • X-ray crystallography : Resolve crystal packing and intramolecular hydrogen bonds (e.g., C–H⋯O interactions) .

Q. What structural features influence its reactivity and stability?

  • Methodological Answer : The electron-withdrawing nitro group at position 5 enhances electrophilic substitution reactivity, while the methylphenylamino group at position 6 stabilizes the molecule through steric hindrance and π-π stacking . Stability under acidic/basic conditions can be tested via accelerated degradation studies (e.g., HPLC monitoring at pH 1–13) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model binding affinity with enzymes like tyrosine kinases (PDB ID: 1XKK). Focus on interactions between the nitro group and catalytic lysine residues .
  • DFT calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., nitro group’s partial positive charge) .
  • MD simulations : Simulate binding dynamics over 100 ns to assess conformational stability .

Q. How to resolve contradictions in reported substituent effects on bioactivity?

  • Methodological Answer : Design a comparative SAR study:

  • Variants : Synthesize analogs with substituent swaps (e.g., replace 3-nitrophenyl with 4-fluorophenyl) .
  • Assays : Test inhibitory activity against cancer cell lines (e.g., MTT assay on HeLa) and compare IC50_{50} values.
  • Data Analysis : Use ANOVA to determine if substituent differences (e.g., electron-withdrawing vs. -donating) correlate with potency .

Q. What experimental strategies optimize synthetic yield without compromising purity?

  • Methodological Answer :

  • Catalytic Optimization : Replace traditional bases (K2 _2CO3 _3) with Fe2 _2O3 _3@SiO2 _2/In2 _2O3_3 nanoparticles to enhance reaction efficiency (yield increase: ~20%) .
  • Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to balance reactivity and byproduct formation .
  • In-line Analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .

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